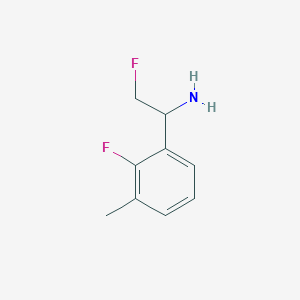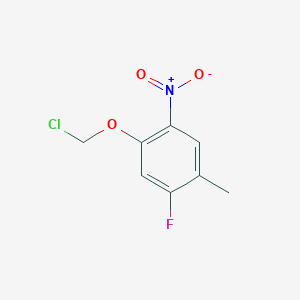
1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene is an organic compound with a complex structure that includes a chloromethoxy group, a fluorine atom, a methyl group, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene typically involves multiple steps. One common method includes the nitration of 4-methyl-2-fluoroanisole to introduce the nitro group, followed by chloromethylation to attach the chloromethoxy group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and Lewis acids like tin(IV) chloride for chloromethylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Substitution: Products vary depending on the substituent introduced.
Reduction: 1-(Chloromethoxy)-5-fluoro-4-methyl-2-aminobenzene.
Oxidation: 1-(Chloromethoxy)-5-fluoro-4-carboxy-2-nitrobenzene.
Applications De Recherche Scientifique
1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The pathways involved can include binding to active sites or modifying the structure of biomolecules, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
- 1-(Chloromethoxy)-4-fluoro-2-nitrobenzene
- 1-(Chloromethoxy)-5-chloro-4-methyl-2-nitrobenzene
- 1-(Methoxymethoxy)-5-fluoro-4-methyl-2-nitrobenzene
Uniqueness: The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (methyl, chloromethoxy) groups on the benzene ring creates a compound with versatile chemical behavior .
Propriétés
Formule moléculaire |
C8H7ClFNO3 |
|---|---|
Poids moléculaire |
219.60 g/mol |
Nom IUPAC |
1-(chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene |
InChI |
InChI=1S/C8H7ClFNO3/c1-5-2-7(11(12)13)8(14-4-9)3-6(5)10/h2-3H,4H2,1H3 |
Clé InChI |
RGDZOBLKKQMUIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1F)OCCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


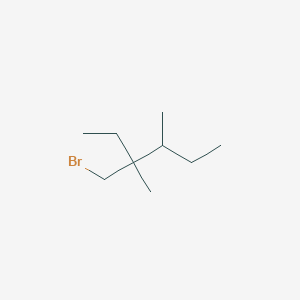

![2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13196247.png)
![1-[(Benzyloxy)carbonyl]-4-bromo-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13196251.png)
![(3-Methylbutyl)[(4-methylphenyl)methyl]amine](/img/structure/B13196270.png)
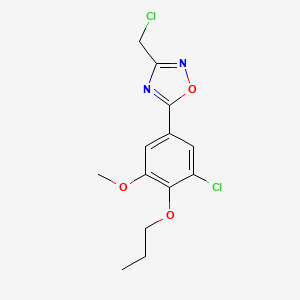
![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid](/img/structure/B13196281.png)
![7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B13196285.png)
![1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one](/img/structure/B13196287.png)
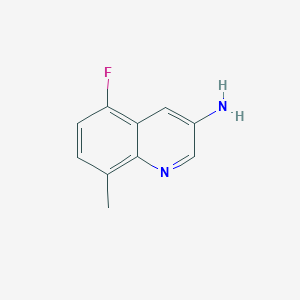
![7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13196313.png)

![1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride](/img/structure/B13196318.png)
